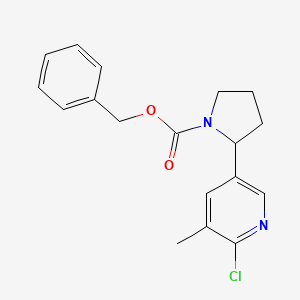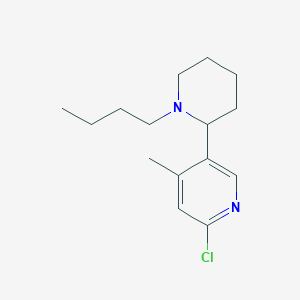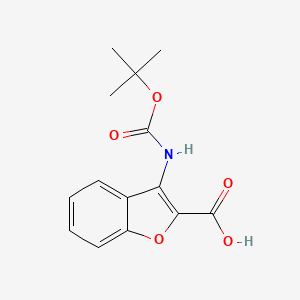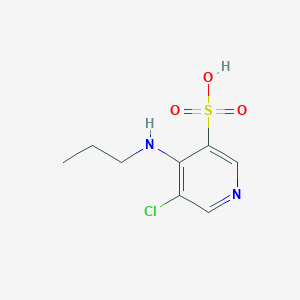
tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of pyrrolidine, pyridine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the pyrrolidin-1-yl group through nucleophilic substitution reactions.
Piperidine Ring Formation: The piperidine ring is formed by cyclization reactions involving appropriate amines and aldehydes or ketones.
Final Coupling: The final step involves coupling the functionalized pyridine and piperidine rings using tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine and piperidine derivatives.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperidine rings contribute to the binding affinity and specificity of the compound, while the pyridine ring may participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but lacks the pyridine ring.
Tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate lies in its combination of three distinct heterocyclic rings, which provides a versatile scaffold for the development of bioactive molecules with diverse pharmacological properties. The presence of the pyridine ring also enhances its potential for π-π interactions, making it a valuable compound in drug design and discovery.
Eigenschaften
Molekularformel |
C19H29N3O2 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
tert-butyl 2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-5-4-10-16(22)15-9-8-11-20-17(15)21-12-6-7-13-21/h8-9,11,16H,4-7,10,12-14H2,1-3H3 |
InChI-Schlüssel |
VKSPKLXTLCOCFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



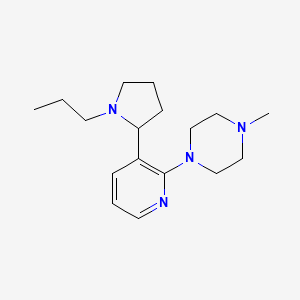
![3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11814389.png)
